
Methyl 3-bromo-4-iodobenzoate
Overview
Description
Methyl 3-bromo-4-iodobenzoate is an organic compound with the molecular formula C8H6BrIO2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 4 on the benzene ring are substituted with bromine and iodine atoms, respectively. This compound is often used in organic synthesis due to its unique reactivity, particularly in cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-bromo-4-iodobenzoate can be synthesized through a multi-step process starting from commercially available benzoic acid derivatives. One common method involves the bromination of methyl 4-iodobenzoate, followed by purification to obtain the desired product. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or a radical initiator.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may include steps such as recrystallization and chromatography for purification.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the bromine or iodine atoms are replaced by other nucleophiles.
Cross-Coupling Reactions: This compound is particularly useful in Suzuki-Miyaura and Sonogashira coupling reactions, where it acts as a halide partner to form carbon-carbon bonds.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Typically involves a palladium catalyst, a base such as potassium carbonate, and a boronic acid or ester as the coupling partner.
Sonogashira Coupling: Requires a palladium catalyst, a copper co-catalyst, and an alkyne as the coupling partner.
Major Products: The major products of these reactions are often complex organic molecules that are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science.
Scientific Research Applications
Methyl 3-bromo-4-iodobenzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: Employed in the modification of biomolecules for studying biological pathways and interactions.
Medicine: Serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 3-bromo-4-iodobenzoate in chemical reactions involves the activation of the carbon-halogen bonds by a catalyst, typically palladium. This activation facilitates the formation of new carbon-carbon bonds through processes such as oxidative addition, transmetalation, and reductive elimination. The molecular targets and pathways involved depend on the specific reaction and the nature of the coupling partner.
Comparison with Similar Compounds
- Methyl 4-bromo-3-iodobenzoate
- Methyl 2-bromo-5-iodobenzoate
- Methyl 5-bromo-2-iodobenzoate
Comparison: Methyl 3-bromo-4-iodobenzoate is unique due to the specific positioning of the bromine and iodine atoms on the benzene ring, which influences its reactivity and the types of reactions it can undergo. Compared to its isomers, it may exhibit different reactivity patterns and selectivity in cross-coupling reactions, making it a valuable compound in organic synthesis.
Biological Activity
Methyl 3-bromo-4-iodobenzoate (C₈H₆BrIO₂) is an organic compound notable for its halogenated structure, which imparts unique reactivity and potential biological activity. This article explores the biological properties, synthesis methods, applications, and relevant case studies associated with this compound.
Chemical Structure and Properties
This compound is characterized by bromine and iodine substituents at the 3 and 4 positions of the benzene ring, respectively. This arrangement significantly influences its reactivity in organic synthesis and potential interactions in biological systems.
Property | Value |
---|---|
Molecular Formula | C₈H₆BrIO₂ |
Molecular Weight | 296.94 g/mol |
Appearance | White to light yellow solid |
Solubility | Soluble in organic solvents like DMSO |
Biological Activity Overview
While specific biological activity data for this compound is limited, compounds with similar structures have demonstrated noteworthy biological properties. The halogenated benzoate derivatives can interact with various biological pathways, making them valuable in pharmaceutical research and biochemical studies.
Potential Biological Interactions
- Electrophilic Nature : The compound’s electrophilic character allows it to engage with nucleophiles, potentially modifying biomolecules and influencing biochemical pathways.
- Pharmaceutical Applications : It serves as a precursor in synthesizing intermediates crucial for developing new drugs, particularly due to its ability to form carbon-carbon and carbon-heteroatom bonds.
- Analytical Chemistry : this compound is utilized as a standard reference compound in analytical techniques such as HPLC and NMR due to its well-defined structure.
Synthesis Methods
This compound can be synthesized through several methods, typically involving halogenation reactions or coupling reactions with palladium catalysts.
Example Synthesis Pathway
- Halogenation : Starting from methyl benzoate, bromination and iodination can be performed sequentially or simultaneously under controlled conditions.
- Palladium-Catalyzed Coupling : This method involves using palladium catalysts to facilitate cross-coupling reactions that incorporate the desired halogen substituents into the benzoate structure .
Case Studies and Research Findings
Research has highlighted various applications of this compound in synthetic methodologies:
- Cross-Coupling Reactions : Studies have shown that this compound is effective in palladium-catalyzed cross-coupling reactions, yielding biaryl products with high efficiency. For instance, a study reported the successful application of this compound in synthesizing complex molecules through Suzuki and Sonogashira reactions.
- Biological Activity Investigation : Although direct studies on this compound are scarce, related compounds reveal its potential for interacting with biological systems. For example, halogenated benzoates have been shown to exhibit antimicrobial properties, suggesting a pathway for further exploration of this compound's biological effects .
Chemical Reactions Analysis
Palladium-Catalyzed Cross-Coupling Reactions
The compound serves as an electrophilic partner in cross-coupling reactions due to the differential reactivity of its bromine and iodine substituents.
Suzuki-Miyaura Coupling
Methyl 3-bromo-4-iodobenzoate reacts selectively at the iodine position under Suzuki-Miyaura conditions, forming biaryl products.
Key Findings :
-
The iodine substituent is preferentially displaced due to its lower bond dissociation energy compared to bromine .
Sonogashira Coupling
The compound participates in Sonogashira reactions with terminal alkynes, forming aryl alkyne derivatives.
Mechanistic Insight :
-
The reaction proceeds via oxidative addition of the aryl iodide to Pd(0), followed by transmetalation with the alkyne-copper complex .
Sequential Functionalization
The bromine substituent remains intact after iodine-selective couplings, enabling further derivatization:
Second Cross-Coupling at Bromine
After initial Suzuki coupling at iodine, the bromine can undergo a second coupling:
Example :
-
Post-iodine coupling, the bromine was arylated using methyl 4-iodobenzoate and a Pd/5-(trifluoromethyl)pyridine-3-sulfonic acid system .
Nucleophilic Substitution Reactions
The bromine and iodine atoms facilitate nucleophilic displacements under specific conditions:
Nucleophile | Conditions | Product | Yield |
---|---|---|---|
NaN₃, DMSO, 80°C | Azidation | Methyl 3-azido-4-iodobenzoate | 75% |
KSCN, DMF, 120°C | Thiocyanation | Methyl 3-thiocyano-4-iodobenzoate | 63% |
Limitations :
Stability and Reactivity Trends
Comparative Reactivity of Halogens
Halogen | Bond Energy (kJ/mol) | Preferred Reaction |
---|---|---|
Iodine | 234 | Suzuki, Sonogashira couplings |
Bromine | 285 | Sequential Suzuki couplings |
Data from confirm iodine’s superior leaving-group ability in Pd-mediated processes.
Q & A
Basic Research Questions
Q. What is the optimal synthetic route for Methyl 3-bromo-4-iodobenzoate, and how can the reaction conditions be standardized?
- Answer : The compound is synthesized via esterification of 3-bromo-4-iodobenzoic acid using thionyl chloride (SOCl₂) and methanol. The acid is suspended in dichloromethane, treated with SOCl₂ (4 equivalents) at room temperature for 1 hour, followed by methanol addition at 0°C. The reaction proceeds overnight, yielding 97% after purification via dichloromethane extraction and drying with MgSO₄ . Key parameters include controlling the methanol addition rate to avoid exothermic side reactions and ensuring complete removal of SOCl₂ residuals.
Q. How should researchers handle and dispose of this compound safely during synthesis?
- Answer : Brominated and iodinated aromatic compounds require stringent safety protocols:
- Personal Protection : Use gloves, goggles, and fume hoods to avoid skin/eye contact and inhalation.
- Waste Management : Separate halogenated waste from non-halogenated solvents. Collaborate with certified waste management services to neutralize reactive halogens (e.g., via sodium bicarbonate treatment) before disposal .
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
- Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to verify ester group (-COOCH₃) and halogen positions.
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (C₈H₆BrIO₂, ~355.85 g/mol) and isotopic patterns from Br/I.
- Elemental Analysis : Quantify Br and I content to assess purity.
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound to address low yields or impurities?
- Answer : Common issues and solutions:
- Low Yield : Check stoichiometry of SOCl₂ (excess drives esterification). Monitor reaction time—under 12 hours may leave unreacted acid.
- Impurities : Use column chromatography (hexane/ethyl acetate) to separate unreacted acid or dihalogenated byproducts. For persistent issues, employ kinetic studies via HPLC to identify side reactions .
Q. What strategies enable selective functionalization of this compound for cross-coupling reactions?
- Answer : The iodo and bromo groups exhibit distinct reactivity:
- Buchwald-Hartwig Amination : Use Pd catalysts to substitute Br with amines while retaining the iodide for subsequent Suzuki couplings.
- Ulmann Coupling : Iodide’s higher leaving-group aptitude facilitates aryl-aryl bond formation under copper catalysis.
- Methodological Tip : Prioritize iodide substitution in multi-step syntheses due to its faster kinetics in cross-coupling reactions .
Q. How can computational chemistry predict the reactivity of this compound in nucleophilic aromatic substitution?
- Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model charge distribution and frontier molecular orbitals. The electron-withdrawing ester group meta to Br/I increases electrophilicity at the para position. Compute Fukui indices to identify nucleophilic attack sites and predict regioselectivity .
Q. What are the potential applications of this compound in agrochemical or pharmaceutical intermediates?
- Answer : The compound serves as a precursor for:
- Pesticides : Derivatives like fluazolate () use halogenated benzoates as bioactive cores.
- Anticancer Agents : Iodine’s radiolabeling potential enables its use in targeted drug delivery.
- Methodological Insight : Test bioactivity via in vitro assays (e.g., cytotoxicity on cancer cell lines) after functionalizing the core structure .
Properties
IUPAC Name |
methyl 3-bromo-4-iodobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrIO2/c1-12-8(11)5-2-3-7(10)6(9)4-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIMBMPVAESWCEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)I)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrIO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60590174 | |
Record name | Methyl 3-bromo-4-iodobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60590174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
249647-24-3 | |
Record name | Methyl 3-bromo-4-iodobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60590174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 3-bromo-4-iodobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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